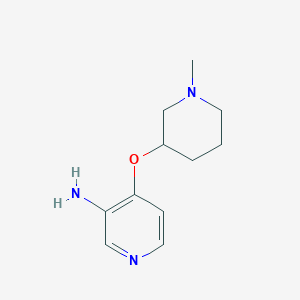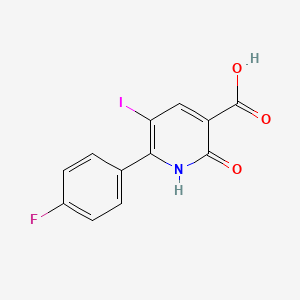
5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is a heterocyclic compound that combines a pyrazole ring with a furan ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and furan moieties in its structure provides unique chemical properties that can be exploited for different purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the furan moiety. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid with a furan derivative under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or furan rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-5-methyl-1H-pyrazol-3-amine: A similar compound with a pyrazole ring but lacking the furan moiety.
5-Methyl-1H-pyrazole-3-carboxylic acid: Another related compound with a pyrazole ring and a carboxylic acid group but without the ethyl and furan substituents.
Uniqueness
5-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is unique due to the combination of pyrazole and furan rings in its structure.
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
5-(1-ethyl-5-methylpyrazol-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-3-13-7(2)6-8(12-13)9-4-5-10(16-9)11(14)15/h4-6H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
BBWVMWPMIMTOKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=N1)C2=CC=C(O2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15057055.png)
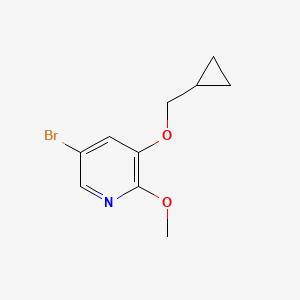
![1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15057067.png)
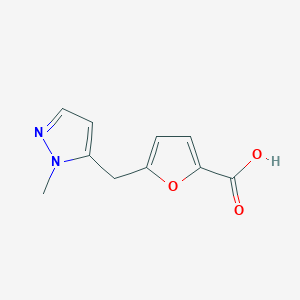
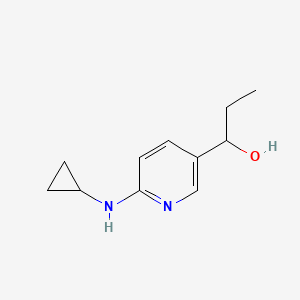

![3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B15057096.png)
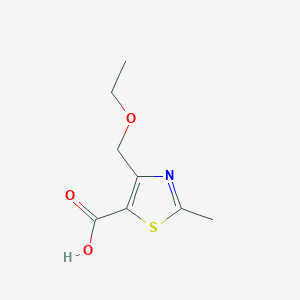
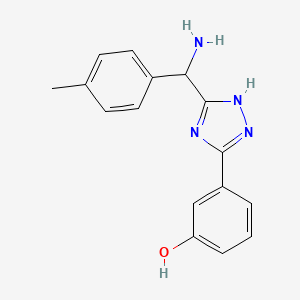
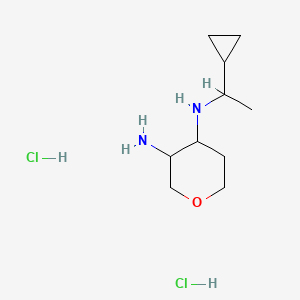
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide](/img/structure/B15057124.png)
